5,7-dinitro-2-phenyl-1H-indazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dinitro-2-phenyl-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is part of the indazole family, which is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dinitro-2-phenyl-1H-indazol-3-one typically involves the nitration of 2-phenyl-1,2-dihydro-3H-indazol-3-one. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dinitro-2-phenyl-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Reduction: The major product is 5,7-diamino-2-phenyl-1,2-dihydro-3H-indazol-3-one.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
5,7-Dinitro-2-phenyl-1,2-dihydro-3H-indazol-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory effects and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its stable nitro groups
Wirkmechanismus
The mechanism of action of 5,7-dinitro-2-phenyl-1H-indazol-3-one involves its interaction with various molecular targets. The nitro groups are believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. This interaction can lead to the inhibition of key enzymes or the generation of reactive oxygen species, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,2-dihydro-3H-indazol-3-one: Lacks the nitro groups and has different biological activities.
5,7-Diamino-2-phenyl-1,2-dihydro-3H-indazol-3-one: A reduced form with amino groups instead of nitro groups.
Uniqueness
5,7-Dinitro-2-phenyl-1,2-dihydro-3H-indazol-3-one is unique due to its dual nitro groups, which contribute to its distinct chemical reactivity and biological activity. The presence of these nitro groups allows for specific interactions with biological targets that are not possible with similar compounds lacking these functional groups .
Eigenschaften
CAS-Nummer |
23614-55-3 |
---|---|
Molekularformel |
C13H8N4O5 |
Molekulargewicht |
300.23 g/mol |
IUPAC-Name |
5,7-dinitro-2-phenyl-1H-indazol-3-one |
InChI |
InChI=1S/C13H8N4O5/c18-13-10-6-9(16(19)20)7-11(17(21)22)12(10)14-15(13)8-4-2-1-3-5-8/h1-7,14H |
InChI-Schlüssel |
PBZJZJOWHIIIOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Löslichkeit |
15.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.